4-Iodocinnamic acid chemical properties
4-Iodocinnamic acid chemical properties
An In-depth Technical Guide to 4-Iodocinnamic Acid: Properties, Reactivity, and Applications
Introduction
4-Iodocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, stands as a pivotal building block in modern organic synthesis and medicinal chemistry.[1] While its parent compound is known for its role in flavorings, perfumery, and as a biosynthetic precursor, the introduction of an iodine atom at the para position of the phenyl ring dramatically enhances its synthetic versatility.[1][2] The carbon-iodine bond serves as a highly reactive handle for sophisticated carbon-carbon bond-forming reactions, making 4-iodocinnamic acid an indispensable intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its core chemical properties, reactivity profile, and strategic applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of its application. 4-Iodocinnamic acid is systematically identified by its structural and registry information.
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IUPAC Name : 3-(4-iodophenyl)prop-2-enoic acid[3]
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Synonyms : p-Iodocinnamic acid, 3-(4-iodophenyl)acrylic acid[4]
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CAS Number : 34633-09-5[3]
The molecule's architecture, featuring a carboxylic acid, an alkene, and an iodo-substituted aromatic ring, dictates its chemical behavior.
Caption: 2D structure of 4-Iodocinnamic acid.
Physicochemical Properties
The physical characteristics of 4-Iodocinnamic acid are essential for determining appropriate solvents, reaction conditions, and storage protocols. It typically appears as a white to off-white solid.[4]
| Property | Value | Source |
| Melting Point | 270-271 °C | [4] |
| Boiling Point (Predicted) | 362.0 ± 25.0 °C | [4] |
| Density (Predicted) | 1.862 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 4.37 ± 0.10 | [4] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
Its low solubility in water but good solubility in many organic solvents is typical for compounds of its class.[1] For reactions, solvents like DMF, DMSO, acetonitrile, or THF are often employed. Storage in a cool, dry, well-ventilated place, protected from light, is recommended to maintain its stability.[4][6]
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of 4-Iodocinnamic acid. The key expected features are outlined below.
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¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals. The vinylic protons of the acrylate moiety appear as two doublets, typically in the range of 6.5-7.8 ppm, with a large coupling constant (~16 Hz) confirming the trans configuration. The aromatic protons on the iodophenyl ring appear as two doublets in the aromatic region (~7.5-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, often above 12 ppm.
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¹³C NMR Spectroscopy : The carbon spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 167 ppm.[7] Carbons of the aromatic ring and the double bond will resonate in the 119-145 ppm region.[7] The carbon atom bonded to the iodine will show a characteristic upfield shift compared to unsubstituted benzene due to the heavy atom effect.
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Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8] A sharp, strong peak for the C=O (carbonyl) stretch is expected around 1680-1700 cm⁻¹.[8] The alkene C=C stretch appears around 1620-1640 cm⁻¹, and C-H stretches for the aromatic ring and alkene are found just above 3000 cm⁻¹.[8]
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Mass Spectrometry : In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 274, corresponding to the molecular weight of the compound.
Chemical Reactivity and Synthetic Utility
The true power of 4-Iodocinnamic acid lies in its reactivity, which is dominated by the aryl iodide moiety. The C-I bond is the weakest among the aryl halides, making it an exceptionally reactive substrate for palladium-catalyzed cross-coupling reactions. This reactivity profile allows for the sequential and regioselective modification of the molecule, a cornerstone of modern synthetic strategy.
Palladium-Catalyzed Cross-Coupling Reactions
The iodophenyl group is a premier coupling partner, enabling the formation of new carbon-carbon bonds under relatively mild conditions.[9] This functionality is central to its use in constructing complex scaffolds for drug discovery.
The Heck reaction is a powerful method for forming C-C bonds by coupling the aryl iodide with an alkene.[10][11] This reaction is instrumental in synthesizing substituted styrenes and other complex olefinic structures. The high reactivity of the C-I bond allows these reactions to proceed with high efficiency, often under milder conditions than those required for aryl bromides or chlorides.[9]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
General Protocol: Heck Coupling
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Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Iodocinnamic acid (1.0 eq.), the desired alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).
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Solvent and Base: Add a suitable solvent (e.g., DMF, acetonitrile, or water) and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2-3 eq.).[12][13]
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Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization.
The Sonogashira coupling enables the direct linkage of the aryl iodide with a terminal alkyne, a critical transformation for synthesizing arylalkynes.[14] These structures are prevalent in pharmaceuticals, natural products, and organic materials. The reaction proceeds under mild conditions using a dual catalyst system of palladium and copper(I).[15]
Caption: Catalytic cycles of the Sonogashira reaction.
General Protocol: Sonogashira Coupling
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Setup: In a flask under an inert atmosphere, combine 4-Iodocinnamic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
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Reagents: Add a suitable solvent (e.g., THF, DMF) and a base (e.g., Et₃N, piperidine).[16]
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Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) to the mixture.
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Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
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Workup: Quench the reaction with aqueous ammonium chloride, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
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Purification: Purify the resulting arylalkyne product by column chromatography.
The Suzuki reaction is one of the most widely used cross-coupling methods, creating C-C bonds between the aryl iodide and an organoboron species (typically a boronic acid or ester).[17] It is exceptionally robust, tolerant of a wide range of functional groups, and is a preferred method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[18][19]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol: Suzuki Coupling
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Setup: Combine 4-Iodocinnamic acid (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.) in a reaction flask.[20]
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Solvent: Add a solvent system, often a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).
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Reaction: Degas the mixture (e.g., by bubbling argon through it) before heating to reflux (typically 80-110 °C). Monitor the reaction progress.
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Workup: After completion, cool the mixture, separate the layers, and extract the aqueous layer with an organic solvent. Combine the organic phases, wash with brine, dry, and concentrate.
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Purification: Purify the product by column chromatography or recrystallization.
Synthesis of 4-Iodocinnamic Acid
4-Iodocinnamic acid is readily synthesized via established condensation reactions. A common and efficient method is the Knoevenagel condensation between 4-Iodobenzaldehyde and malonic acid, often catalyzed by a base like pyridine or piperidine.[21]
Protocol: Synthesis via Knoevenagel Condensation
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Reagents: In a round-bottom flask, dissolve 4-Iodobenzaldehyde (1.0 eq.) and malonic acid (1.1 eq.) in pyridine.
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Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 eq.).
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Reaction: Heat the mixture at reflux for several hours. The reaction progress can be monitored by observing the evolution of CO₂ (decarboxylation).
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Workup: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. This will precipitate the crude 4-Iodocinnamic acid.
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Purification: Filter the solid precipitate, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure product.
Applications in Research and Drug Development
The synthetic flexibility of 4-Iodocinnamic acid makes it a valuable tool for medicinal chemists.
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Scaffold for Bioactive Molecules: It serves as a precursor for compounds with demonstrated biological activities, including potent cytotoxicity against cancer cells and antimicrobial properties.[5]
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Molecular Probes and Ligands: The ability to easily introduce diverse substituents via cross-coupling allows for the systematic synthesis of libraries of compounds to probe biological targets, such as NMDA receptors.[22]
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Fragment-Based Drug Discovery (FBDD): As a functionalized aromatic fragment, it can be elaborated into more complex lead compounds.
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Material Science: The rigid, conjugated structure that can be built from 4-iodocinnamic acid derivatives makes them useful in the development of organic electronic materials.
Safety and Handling
While not acutely toxic, proper handling of 4-Iodocinnamic acid is essential. It is classified as an irritant.[23][24]
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Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.
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Handling: Avoid breathing dust and prevent contact with skin and eyes.[23][25] Use in a well-ventilated area or a chemical fume hood.[25]
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[23][24]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[23]
Conclusion
4-Iodocinnamic acid is far more than a simple derivative of a natural product. Its true value is realized through the strategic reactivity of its carbon-iodine bond, which unlocks access to a vast chemical space via robust and reliable cross-coupling methodologies. For researchers in organic synthesis and drug development, it represents a versatile and powerful platform for the efficient construction of novel molecular entities with significant potential in both medicine and materials science.
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Al-Masoudi, N. A., et al. (2018). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. International Journal of ChemTech Research, 11(01), 22-31. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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MDPI. (2002). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 7(10), 727-731. Retrieved from [Link]
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